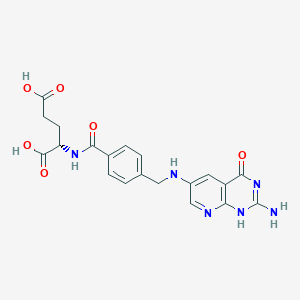
5-Deazaisofolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Deazaisofolic acid exhibits potent antitumor activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Deazaisofolic Acid, and what are the critical reaction conditions to consider?
- Methodological Answer : The synthesis typically involves cyclization of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides or chlorides, mediated by concentrated sulfuric acid. Key conditions include maintaining anhydrous environments, precise temperature control (e.g., 180°C for coupling reactions), and stoichiometric ratios of reagents. For derivatives, substituent compatibility (e.g., perfluoroalkyl chains) must be validated via NMR and mass spectrometry .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Additional techniques include UV-Vis spectroscopy for monitoring electronic transitions and X-ray crystallography for resolving stereochemical ambiguities. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory .
Q. How should researchers handle the storage and stability of this compound in laboratory settings?
- Methodological Answer : Store in tightly sealed, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Stability tests via accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life. Monitor for hydrolysis or oxidation byproducts using thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound derivatives when encountering low cyclization efficiency during synthesis?
- Methodological Answer : Low cyclization efficiency often stems from steric hindrance or electron-deficient aryl groups. Optimization strategies include:
- Introducing electron-donating substituents to enhance nucleophilicity.
- Replacing sulfuric acid with trifluoromethanesulfonic acid for milder conditions.
- Employing microwave-assisted synthesis to reduce reaction time and improve yields.
Validate improvements via comparative kinetic studies and DFT calculations .
Q. What methodologies are appropriate for resolving contradictions in reported biological activity data of this compound analogs?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity artifacts. To address this:
- Replicate studies using standardized protocols (e.g., NIH/WHO guidelines).
- Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake).
- Apply meta-analysis to aggregate data across studies, controlling for variables like solvent choice (DMSO vs. saline) and incubation time .
Q. How can researchers design experiments to evaluate the dual role of this compound as both a folate antagonist and a potential fluorophore?
- Methodological Answer : Use fluorescence microscopy to track cellular uptake and localization in folate receptor-positive cell lines (e.g., HeLa). Pair this with competitive binding assays using radiolabeled folic acid (³H or ¹⁴C) to quantify receptor affinity. Validate fluorescence properties via quantum yield measurements and photostability assays under physiological conditions .
Q. What strategies mitigate toxicity risks when scaling up this compound synthesis for preclinical trials?
- Methodological Answer : Conduct hazard assessments using Ames tests and in vitro cytotoxicity screens (e.g., HepG2 cells). Implement engineering controls (e.g., fume hoods with HEPA filters) and substitute hazardous reagents (e.g., thionyl chloride) with safer alternatives (e.g., polymer-supported catalysts). Monitor waste streams for mutagenic byproducts via LC-MS .
Q. Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s inhibitory activity?
- Methodological Answer : Apply statistical process control (SPC) charts to track purity and bioactivity metrics across batches. Use multivariate analysis (e.g., PCA) to correlate variability with synthesis parameters (e.g., reaction time, solvent grade). Establish acceptance criteria based on IC₅₀ consistency (±10% deviation) in enzyme inhibition assays .
Q. What computational tools are recommended for predicting the binding affinity of this compound analogs to dihydrofolate reductase (DHFR)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (Kd, kon/koff). Cross-reference with X-ray crystallography data of DHFR-inhibitor complexes .
Q. Ethical and Regulatory Considerations
Q. What documentation is required for publishing synthetic protocols of this compound in compliance with journal guidelines?
- Methodological Answer : Include detailed experimental procedures (reagent sources, purification steps), spectral data (NMR peaks, HRMS m/z), and biological assay protocols (cell lines, controls). Adhere to FAIR data principles by depositing raw data in repositories like Zenodo or ChEMBL. Cite prior synthetic methods (e.g., Singh et al., 1991) to ensure reproducibility .
特性
CAS番号 |
130327-67-2 |
|---|---|
分子式 |
C20H20N6O6 |
分子量 |
440.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)/t14-/m0/s1 |
InChIキー |
AYDSBKMPDDZABS-AWEZNQCLSA-N |
SMILES |
C1=CC(=CC=C1CNC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
異性体SMILES |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-Deazaisofolic acid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















